molecular formula C15H18BrNO3 B4010328 Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate

Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate

Cat. No.: B4010328
M. Wt: 340.21 g/mol
InChI Key: GLGLABJGEFQLQW-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate is a complex organic compound that features a brominated aniline group attached to a cyclopentyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate typically involves multiple steps. One common method starts with the bromination of aniline to form 3-bromoaniline. This is followed by the acylation of 3-bromoaniline with cyclopentanone to introduce the cyclopentyl group. The final step involves esterification with methyl 3-oxopropanoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate involves its interaction with specific molecular targets. The brominated aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopentyl ring and ester group may also contribute to the compound’s overall bioactivity by affecting its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chloroanilino)-2-cyclopentyl-3-oxopropanoate
  • Methyl 3-(3-fluoroanilino)-2-cyclopentyl-3-oxopropanoate
  • Methyl 3-(3-iodoanilino)-2-cyclopentyl-3-oxopropanoate

Uniqueness

Methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding interactions and overall stability .

Properties

IUPAC Name

methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-20-15(19)13(10-5-2-3-6-10)14(18)17-12-8-4-7-11(16)9-12/h4,7-10,13H,2-3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGLABJGEFQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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